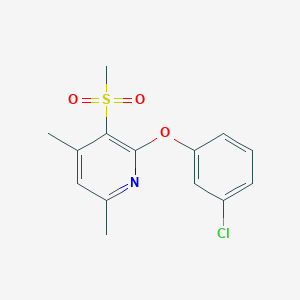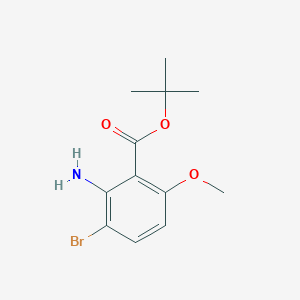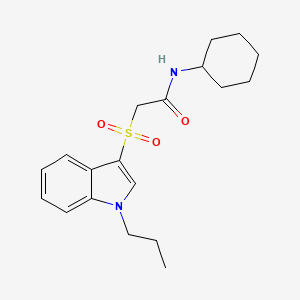
2-(2,5-Dibromobenzenesulfonyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dibromobenzenesulfonyl)acetonitrile is a chemical compound with the CAS Number: 568553-71-9 . It has a molecular weight of 339.01 and its molecular formula is C8H5Br2NO2S . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Br2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .Aplicaciones Científicas De Investigación
Electrochemical Studies
2-(2,5-Dibromobenzenesulfonyl)acetonitrile and its analogs have been studied in the context of electrochemical reactions. For instance, the electrochemical reduction of 2-nitrobromobenzene in acetonitrile has been explored, shedding light on reaction mechanisms and kinetics in electrochemistry (Barnes et al., 2011).
Organic Synthesis
This compound is also relevant in organic synthesis. For example, 2-nitrobenzenesulfonyl chloride, a related compound, has been utilized in the oxidation of benzylic methylene compounds to ketones, demonstrating its utility in synthesizing complex organic molecules (Kim et al., 1989).
Polymerization Processes
In the field of polymer science, compounds like this compound have been investigated for their role in the synthesis of polymeric materials. The use of acetonitrile as a solvent in the precipitation polymerization of crosslinked poly(divinylbenzene) microspheres is one such example (Yang Wantai, 2007).
Bond Dissociation Studies
The determination of bond dissociation energies in acetonitrile solutions, including studies on N-methyl-N-nitrosobenzenesulfonamides, provides insights into the stability and reactivity of these types of compounds (Zhu et al., 2005).
Conducting Polymers
Research has also been conducted on the electrochemical copolymerization of aniline and anilinesulfonic acids in acetonitrile, leading to the development of new conducting polymers with potential applications in various fields (Şahin et al., 2002).
Analytical Chemistry
Analytical methods for compounds like 2-nitrobenzenesulfonyl chloride have been developed using acetonitrile as a solvent, highlighting the importance of these compounds in analytical and diagnostic applications (Li Zhong-sheng, 2008).
Free Radical Studies
Free radicals generated from compounds like nitrobenzene in acetonitrile have been studied using electron spin resonance spectroscopy, providing insights into radical chemistry (Geske & Maki, 1960).
Ion Formation Studies
Studies on ion formation, as observed in the case of benzenesulfonate salts in acetonitrile, contribute to a better understanding of ion interactions in different solvents (Hojo et al., 1994).
Electroreduction Mechanisms
Research on the electroreduction mechanism of cyanobenzenes in acetonitrile helps elucidate the complex chemical reactions that these compounds undergo (Sertel et al., 1986).
Electrochemical Oxidation
Studies on electrochemical oxidation, like that of 4-chloroaniline in acetonitrile, open up pathways for synthesizing new compounds and understanding reaction dynamics (Mohamadighader et al., 2020).
Safety and Hazards
The safety information for 2-(2,5-Dibromobenzenesulfonyl)acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(2,5-dibromophenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSWBTAIYOYELD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)CC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)
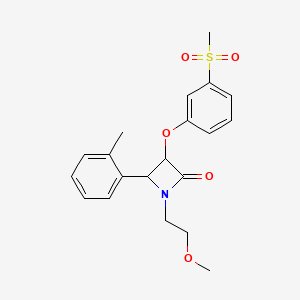
![3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde](/img/structure/B2406020.png)
![2-{1-[(5,6-Dichloropyridin-3-yl)sulfonyl]pyrrolidin-2-yl}cyclohexan-1-one](/img/structure/B2406021.png)
![N-(3-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406022.png)
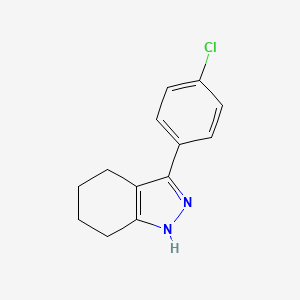
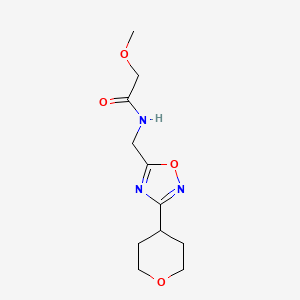
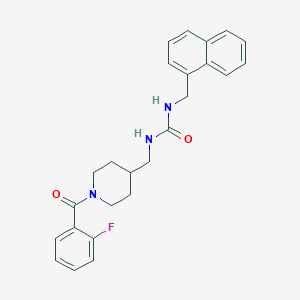
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)
![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)
